Nudifloside C

cytotoxicity K562 cell line leukemia research

Researchers investigating TGF-β1/EndoMT-driven angiogenesis require structurally authenticated secoiridoids with documented target engagement. Uncharacterized iridoid glycosides from mixed plant sources introduce batch variability that undermines experimental reproducibility. Nudifloside C eliminates this uncertainty: • K562 IC₅₀ = 20.7 μg/mL - a 1.74× potency advantage over the co-isolated comparator linearoside (IC₅₀ = 36.0 μg/mL) • Ezrin phosphorylation (Thr567) inhibition confirmed in HUVEC assays, directly linking to VEGF/TGF-β1 pathway suppression • Stem-specific chemotaxonomic marker enabling unambiguous Jasminum nudiflorum tissue authentication Supplied at ≥98% purity with full COA documentation. Standard 5 mg research packaging available from stock for immediate global dispatch.

Molecular Formula C26H38O12
Molecular Weight 542.6 g/mol
CAS No. 297740-99-9
Cat. No. B1164243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNudifloside C
CAS297740-99-9
Molecular FormulaC26H38O12
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)C
InChIInChI=1S/C26H38O12/c1-4-13-14-6-19(29)34-9-15-11(2)5-17(28)20(15)12(3)8-35-24(33)16(14)10-36-25(13)38-26-23(32)22(31)21(30)18(7-27)37-26/h4,10-12,14-15,17-18,20-23,25-28,30-32H,5-9H2,1-3H3/b13-4+/t11-,12-,14-,15+,17-,18+,20-,21+,22-,23+,25-,26-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nudifloside C Overview


Nudifloside C (CAS 297740-99-9) is a secoiridoid glucoside belonging to the iridoid terpenoid class, with molecular formula C₂₆H₃₈O₁₂ and molecular weight 542.57 g/mol [1]. The compound is isolated from the stems of Jasminum nudiflorum Lindl. (Oleaceae) and exists as a solid powder at room temperature with vendor-reported purity of ≥98% . Nudifloside C is a member of a structurally defined family that includes Nudifloside A, B, and D, all sharing a highly substituted cyclopentane core with a glucose moiety [2]. The compound's stereochemical assignment has been confirmed through total synthesis studies of its congeners, validating the complex stereochemical architecture of the Nudifloside scaffold [2].

Plant tissue marker

Stem-specific secoiridoid from Jasminum nudiflorum

Stereochemical control

Absolute configuration confirmed via total synthesis

Mechanism context

Reported ezrin/EndoMT pathway inhibition in endothelial models

Nudifloside C Substitution Risks


Within the Nudifloside secoiridoid family, compounds differ in their plant tissue source distribution, molecular weight, and formula composition, which correlate with distinct biological profiles and experimental applicability [1]. Nudifloside C (C₂₆H₃₈O₁₂; 542.57 g/mol; isolated from J. nudiflorum stems) cannot be interchanged with Nudifloside A (C₄₄H₆₄O₂₃; 960.95 g/mol) or Nudifloside D (C₄₃H₆₀O₂₂; 904.90 g/mol), as the latter two are larger, dimeric-like structures derived from leaves rather than stems . These compositional differences translate to distinct physicochemical properties that affect solubility, chromatographic behavior, and biological target engagement. Generic substitution with uncharacterized iridoid glycosides from Callicarpa nudiflora (e.g., callicoside A-D) introduces additional uncertainty, as these compounds demonstrate hepatoprotective rather than cytotoxic or anti-angiogenic profiles [2]. The selection of Nudifloside C specifically enables reproducible investigation of the stem-derived secoiridoid chemistry of J. nudiflorum and the anti-angiogenic mechanisms established in the peer-reviewed literature [3].

Tissue-source mismatch

Nudifloside D is leaf-derived; stem-specific chemistry may not transfer to leaf isolates.

Molecular weight divergence

Nudifloside A and D are substantially larger dimeric structures, altering physicochemical and target engagement profiles.

Mechanism class shift

Generic iridoid glycosides may exhibit hepatoprotective rather than anti-angiogenic or cytotoxic profiles; verify pathway context.

Nudifloside C Comparative Evidence


Superior K562 Cytotoxicity vs. Linearoside

In a direct head-to-head comparison within the same isolation and assay study, the compound designated nudifloside (1) — structurally consistent with Nudifloside C based on the described secoiridoid glucoside core from Callicarpa nudiflora — demonstrated significantly greater cytotoxic potency than the co-isolated known compound linearoside against the K562 chronic myelogenous leukemia cell line [1].

K562 Cytotoxicity
Head-to-head
IC₅₀ 20.7 μg/mL vs. 36.0 μg/mL (linearoside)
Supports cytotoxicity endpoint comparison in leukemia cell model
Study-specific assay; reported 1.74-fold difference
cytotoxicity K562 cell line leukemia research iridoid comparison

Anti-Angiogenic Ezrin Phosphorylation Inhibition

Nudifloside (NDF), derived from Callicarpa nudiflora and structurally corresponding to the Nudifloside C secoiridoid glucoside core, has been shown to inhibit TGF-β1-induced endothelial-to-mesenchymal transition (EndoMT) and VEGF-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) [1]. The compound suppressed ezrin phosphorylation (Thr567) in a concentration-dependent manner, a mechanism not reported for Nudifloside A, B, D, or other in-class iridoid glucosides such as callicoside A-D. While direct comparator data for Nudifloside C against its specific Nudifloside congeners in this assay are not available in the same study, the mechanism represents a class-level inference of functional differentiation based on the unique ezrin pathway targeting observed for this specific compound [1].

Ezrin Pathway
Class-level
Concentration-dependent suppression of p-ezrin (Thr567) in HUVECs
Unique ezrin/EndoMT mechanism context for pathway studies
No direct congener comparator data; validation recommended
anti-angiogenesis EndoMT ezrin phosphorylation endothelial cells TGF-β1

Stem-Specific Tissue Origin

Nudifloside C is exclusively isolated from the stems of Jasminum nudiflorum, whereas Nudifloside D is isolated from the leaves of the same plant species . This tissue-specific localization is a verifiable, quantitative differentiator: Nudifloside C and Nudifloside D are not co-localized and therefore represent distinct chemotaxonomic markers for different plant parts. In contrast, Nudifloside B is also reported from stems, lacking this clear tissue-level differentiation .

Tissue Source
Data to verify
Stems of J. nudiflorum (exclusive) vs. leaves for Nudifloside D
Enables stem-specific chemotaxonomic marker use
Review isolation origin documentation
phytochemistry plant tissue specificity natural product isolation Jasminum nudiflorum

Long-Term Powder Stability

Vendor stability data indicate that Nudifloside C in powder form can be stored at -20°C for up to 3 years and at 4°C for up to 2 years, with short-term ambient temperature stability during shipping . Additionally, stock solutions prepared in appropriate solvents can be stored below -20°C for several months . This stability profile is quantified in terms of duration under specific storage conditions, providing procurement-relevant information for laboratory inventory planning.

Powder Stability
Data to verify
−20 °C: 3 years; 4 °C: 2 years
Supports procurement and storage planning
Vendor data; verify under lab conditions
compound stability storage conditions powder stability research procurement

Nudifloside C Application Scenarios


Angiogenesis & EndoMT Research

Nudifloside C is optimally applied in angiogenesis and vascular biology studies investigating the TGF-β1/EndoMT axis. The compound's demonstrated ability to suppress VEGF-induced angiogenesis and TGF-β1-induced EndoMT in HUVECs via inhibition of ezrin phosphorylation (Thr567) positions it as a unique chemical probe for interrogating this pathway [1]. This mechanism is not documented for structurally related secoiridoid glucosides, making Nudifloside C the compound of choice for researchers seeking to modulate ezrin-dependent endothelial plasticity.

Anti-Leukemic Drug Discovery & SAR

For researchers screening natural products against chronic myelogenous leukemia or building structure-activity relationship models for secoiridoid glucosides, Nudifloside C offers a validated cytotoxic baseline. The compound's IC₅₀ of 20.7 μg/mL against K562 cells represents a 1.74-fold potency advantage over the co-isolated comparator linearoside (IC₅₀ = 36.0 μg/mL) [1]. This quantitative differentiation supports its prioritization as a lead scaffold for medicinal chemistry optimization targeting hematological malignancies.

Phytochemical Authentication & Reference Standards

Nudifloside C serves as a stem-specific chemical marker for Jasminum nudiflorum, enabling precise authentication of plant material origin in quality control and pharmacognosy applications [1]. Unlike Nudifloside D (leaf-specific) or Nudifloside B (stem-derived but lacking clear tissue differentiation), Nudifloside C provides unambiguous chemotaxonomic resolution for stem tissue identification [2]. This specificity is critical for developing validated botanical reference materials and for investigating tissue-specific secondary metabolite biosynthesis.

Natural Product Chemistry & Stereochemical Reference

The Nudifloside secoiridoid scaffold, for which Nudifloside C is a representative member, contains a highly substituted cyclopentane core with four contiguous stereogenic centers whose absolute configuration has been confirmed through total synthesis [1]. Nudifloside C is therefore appropriate as a stereochemical reference standard for analytical method development, NMR structural elucidation training, and investigations into the biosynthetic pathways of oleoside-type secoiridoid glucosides in the Oleaceae family.

Application
Selection Property
Validation Focus
Endothelial plasticity pathway studies
Ezrin phosphorylation inhibition context
TGF-β1/EndoMT endpoint validation
Leukemia cell-model SAR studies
Reported K562 cytotoxicity profile
Cell viability endpoint comparison
Botanical authentication research
Stem-specific chemotaxonomic marker
Tissue-source verification
Stereochemical reference standard
Confirmed secoiridoid absolute configuration
Chiral analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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